molecular formula C28H33Cl2N3O4 B5047186 2-(2-{4-[3-(benzyloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

2-(2-{4-[3-(benzyloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No.: B5047186
M. Wt: 546.5 g/mol
InChI Key: YPGVOSRWJSNJBU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a benzyloxy group, a hydroxypropyl group, a piperazinyl group, and a benzo[de]isoquinoline-1,3(2H)-dione group. Each of these groups can confer specific properties to the molecule and can be involved in its reactivity .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the benzyloxy group could be introduced via a Williamson ether synthesis, the piperazinyl group could be formed via a reaction of a diamine with a dihalide, and the benzo[de]isoquinoline-1,3(2H)-dione group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyloxy and hydroxypropyl groups are likely to add steric bulk to the molecule, while the piperazinyl group could add conformational flexibility. The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system, which could contribute to the compound’s electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the benzyloxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions. The hydroxypropyl group could undergo reactions typical of alcohols, such as dehydration or oxidation. The piperazinyl group could undergo reactions typical of amines, such as alkylation or acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups like the hydroxypropyl group. Its melting and boiling points could be influenced by factors like its molecular weight and the presence of aromatic rings .

Future Directions

The study and application of this compound could be a potential area for future research. Its complex structure and the presence of multiple functional groups suggest that it could have interesting chemical and biological properties worth exploring .

Properties

IUPAC Name

2-[2-[4-(2-hydroxy-3-phenylmethoxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4.2ClH/c32-23(20-35-19-21-6-2-1-3-7-21)18-30-14-12-29(13-15-30)16-17-31-27(33)24-10-4-8-22-9-5-11-25(26(22)24)28(31)34;;/h1-11,23,32H,12-20H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGVOSRWJSNJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=CC=C5)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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